Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Brand Name: Vulcanchem
CAS No.: 76855-57-7
VCID: VC6337171
InChI: InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCS
Molecular Formula: C8H20OSSi
Molecular Weight: 192.39

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

CAS No.: 76855-57-7

Cat. No.: VC6337171

Molecular Formula: C8H20OSSi

Molecular Weight: 192.39

* For research use only. Not for human or veterinary use.

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- - 76855-57-7

Specification

CAS No. 76855-57-7
Molecular Formula C8H20OSSi
Molecular Weight 192.39
IUPAC Name 2-[tert-butyl(dimethyl)silyl]oxyethanethiol
Standard InChI InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3
Standard InChI Key PZBCENUAPNTHEM-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCS

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

  • A tert-butyldimethylsilyl (TBDMS) group [(CH₃)₃C-Si(CH₃)₂-] linked via an ether bond to the oxygen atom of 2-mercaptoethanol (HS-CH₂CH₂-O-).

  • The TBDMS group provides steric bulk, enhancing stability against hydrolysis and oxidation compared to unprotected thiols .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₂₀OSSi
Molecular Weight192.39 g/mol
Boiling PointNot reported (analogues: ~200–250°C)
Density~0.96 g/cm³ (estimated)
SolubilityOrganic solvents (e.g., THF, CH₂Cl₂)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 0.13 ppm (Si-CH₃), 0.91 ppm (Si-C(CH₃)₃), 2.68 ppm (-SCH₂-), and 4.82 ppm (-O-CH₂-) .

  • FTIR: Peaks at 2957 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (Si-O-C), and 2550 cm⁻¹ (S-H stretch, if unmodified) .

Synthesis and Reactivity

Synthesis Pathways

The compound is typically synthesized via silylation of 2-mercaptoethanol using TBDMS chloride or triflate under basic conditions:

Step 1: Protection of 2-Mercaptoethanol
HS-CH2CH2OH+TBDMS-ClBaseTBDMS-O-CH2CH2SH\text{HS-CH}_2\text{CH}_2\text{OH} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{TBDMS-O-CH}_2\text{CH}_2\text{SH}

  • Conditions: Triethylamine or pyridine in dichloromethane at 0–25°C .

  • Yield: ~80–90% (analogous procedures) .

Step 2: Purification

  • Vacuum distillation or column chromatography on silica gel .

Key Considerations:

  • Moisture Sensitivity: The TBDMS group is hydrolytically stable but can be cleaved by fluoride ions (e.g., TBAF) .

  • Odor Mitigation: Unlike ethanethiol, the silylated derivative has reduced volatility, minimizing unpleasant odors .

Reactivity Profile

  • Thiol Participation: The -SH group undergoes nucleophilic substitution (e.g., alkylation, acylation) and oxidation to disulfides .

  • Silyl Ether Stability: Resists acidic and basic conditions but cleaved by HF or fluoride sources .

Applications in Organic Synthesis

Thiol Protection Strategy

The TBDMS group serves as a temporary protective group for thiols, enabling selective functionalization of other sites in multifunctional molecules. For example:

  • Peptide Synthesis: Prevents disulfide formation during solid-phase synthesis .

  • Polymer Chemistry: Controls thiol-ene click reactions in step-growth polymerizations .

Intermediate in Natural Product Synthesis

  • Nucleoside Analogues: Used to prepare thionucleosides, where the TBDMS group ensures regioselective glycosylation.

  • Terpenoid Modifications: Facilitates sulfur incorporation into steroidal frameworks .

Table 2: Representative Reactions

Reaction TypeConditionsYieldReference
AlkylationR-X, K₂CO₃, DMF75–85%
Oxidation to DisulfideI₂, CH₂Cl₂>90%
DeprotectionTBAF, THF95%

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